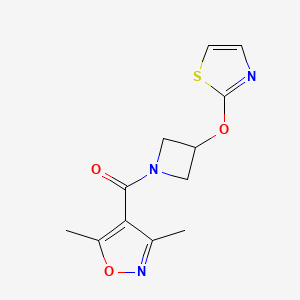
(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
Descripción
The compound "(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" is a heterocyclic organic molecule featuring an isoxazole ring substituted with methyl groups at positions 3 and 5, a thiazole-2-yloxy moiety attached to an azetidine ring, and a methanone linker. Structural elucidation of such compounds often employs X-ray crystallography, with software like the SHELX system (including SHELXL and SHELXD) being widely used for small-molecule refinement and structure determination .
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-10(8(2)18-14-7)11(16)15-5-9(6-15)17-12-13-3-4-19-12/h3-4,9H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPRMISHBVPMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that binds acetylated histones and non-histones, influencing gene transcription, cell cycle regulation, and apoptosis.
Mode of Action
One derivative, ddt26, has been shown to exhibit a potent inhibitory effect on brd4. This suggests that the compound may interact with its targets, such as BRD4, leading to changes in gene transcription and cell cycle regulation.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
A rigorous comparison of "(3,5-Dimethylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone" with structurally or functionally related compounds requires access to data on physicochemical properties, biological activity, pharmacokinetics, or crystallographic parameters. Unfortunately, none of the provided evidence sources ( and ) contain information about this compound or its analogs. Key limitations include:
Irrelevant Evidence : pertains to laboratory animal care guidelines and is unrelated to chemical comparisons.
Hypothetical Comparison Framework (Based on Structural Features):
While speculative, a comparison might consider:
- Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole-4-carboxamide derivatives, which are known for kinase inhibition. Differences in substituents (e.g., thiazole-azetidine vs. carboxamide) could influence solubility or target binding.
- Thiazole-Oxygen Linkers : The thiazol-2-yloxy group may confer hydrogen-bonding capabilities distinct from other heterocyclic ethers.
Critical Analysis of Evidence Limitations
The absence of relevant chemical data in the provided sources precludes a meaningful, evidence-based comparison. For authoritative insights, additional resources such as:
- Peer-reviewed studies on isoxazole-thiazole hybrids.
- Crystallographic data (e.g., bond lengths, angles) refined using SHELXL .
- Biological assay results comparing analogous structures.
would be essential. Future work should prioritize experimental characterization of this compound to enable rigorous benchmarking against known analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


